molecular formula C16H23FN2O4S B5145672 4-fluoro-N-(2-methoxyethyl)-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide

4-fluoro-N-(2-methoxyethyl)-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide

Cat. No. B5145672
M. Wt: 358.4 g/mol
InChI Key: FVQFGVQBLHTLOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N-(2-methoxyethyl)-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as BAY 41-8543 and has been found to have a wide range of applications in the field of pharmacology.

Mechanism of Action

BAY 41-8543 works by binding to the heme group of sGC and preventing its activation by nitric oxide (NO). This results in a decrease in cGMP levels, which leads to a relaxation of smooth muscle cells and a reduction in platelet aggregation.
Biochemical and Physiological Effects:
BAY 41-8543 has been shown to have a variety of biochemical and physiological effects in both in vitro and in vivo studies. These effects include vasodilation, inhibition of platelet aggregation, and modulation of neurotransmitter release.

Advantages and Limitations for Lab Experiments

One advantage of using BAY 41-8543 in lab experiments is its high selectivity for sGC, which allows for more specific targeting of this enzyme. However, one limitation is that its potency may vary depending on the experimental conditions used.

Future Directions

There are several potential future directions for research involving BAY 41-8543. These include investigating its role in the treatment of cardiovascular disease, pulmonary hypertension, and other conditions related to sGC dysfunction. Additionally, further studies may be needed to determine the optimal dosing and administration methods for this compound in various experimental models.

Synthesis Methods

The synthesis of BAY 41-8543 involves the reaction of 4-fluoro-3-nitrobenzoic acid with 2-methoxyethylamine and 4-methylpiperidine in the presence of a reducing agent. The resulting product is then treated with sulfonic acid to yield the final compound.

Scientific Research Applications

BAY 41-8543 has been used in various scientific research studies due to its ability to act as a potent and selective inhibitor of soluble guanylate cyclase (sGC). This enzyme is responsible for the production of cyclic guanosine monophosphate (cGMP), which plays a critical role in regulating smooth muscle tone, platelet aggregation, and neurotransmitter release.

properties

IUPAC Name

4-fluoro-N-(2-methoxyethyl)-3-(4-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN2O4S/c1-12-5-8-19(9-6-12)24(21,22)15-11-13(3-4-14(15)17)16(20)18-7-10-23-2/h3-4,11-12H,5-10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVQFGVQBLHTLOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NCCOC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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